molecular formula C14H14O3 B1272856 3-(Furan-2-yl)-4-phenylbutanoic acid CAS No. 92190-42-6

3-(Furan-2-yl)-4-phenylbutanoic acid

Cat. No.: B1272856
CAS No.: 92190-42-6
M. Wt: 230.26 g/mol
InChI Key: JHHKVXLMSCXJQL-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-4-phenylbutanoic acid is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound features a furan ring attached to a butanoic acid chain, which also bears a phenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)-4-phenylbutanoic acid typically involves the reaction of furan derivatives with phenylbutanoic acid precursors. One common method includes the use of Friedel-Crafts acylation, where furan is reacted with a phenylbutanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acid chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(Furan-2-yl)-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group in the butanoic acid chain can be reduced to form alcohols.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the furan ring.

Major Products Formed:

    Oxidation: Formation of furanones and other oxygenated derivatives.

    Reduction: Formation of alcohols and reduced furan derivatives.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

3-(Furan-2-yl)-4-phenylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and resins, due to its unique chemical properties.

Comparison with Similar Compounds

3-(Furan-2-yl)-4-phenylbutanoic acid can be compared with other furan derivatives, such as:

    2-Furoic acid: A simpler furan derivative with a carboxylic acid group directly attached to the furan ring.

    Furfuryl alcohol: A furan derivative with a hydroxymethyl group attached to the furan ring.

    Furan-2-carboxaldehyde: A furan derivative with an aldehyde group attached to the furan ring.

Uniqueness: The presence of both a furan ring and a phenylbutanoic acid chain in this compound gives it unique chemical and biological properties compared to simpler furan derivatives

Properties

IUPAC Name

3-(furan-2-yl)-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c15-14(16)10-12(13-7-4-8-17-13)9-11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHHKVXLMSCXJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80387780
Record name 3-(2-furyl)-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92190-42-6
Record name 3-(2-furyl)-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80387780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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